molecular formula C22H28N4O2 B2912673 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine CAS No. 2034353-37-0

1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2912673
CAS No.: 2034353-37-0
M. Wt: 380.492
InChI Key: CPACYKSXOVHJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. This structurally complex molecule features a benzoyl core substituted with both a 4-methoxypiperidine and a pyridinyl-piperazine moiety, a structural motif shared with compounds known to exhibit potent biological activity. Its molecular framework suggests potential as a key intermediate or investigative tool in the development of kinase-targeted therapies. Piperazine-containing compounds are extensively researched for their diverse biological activities, particularly in central nervous system (CNS) and oncology targets . The specific arrangement of its pharmacophores, including the methoxypiperidine and pyridinyl groups, is characteristic of molecules designed for high-affinity binding to enzymatic targets such as protein kinases, which are crucial in signal transduction pathways . Researchers can utilize this compound as a critical building block in synthetic organic chemistry for constructing more complex drug-like molecules or as a reference standard in analytical studies. Its primary research applications include investigation into structure-activity relationships (SAR), mechanism of action (MOA) studies for potential therapeutic agents, and as a pharmacological probe for validating new drug targets in cellular assays. The compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should consult the product's Certificate of Analysis for detailed specifications including purity, identity confirmation by spectroscopic methods, and lot-specific data. Handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-28-20-9-12-24(13-10-20)19-7-5-18(6-8-19)22(27)26-16-14-25(15-17-26)21-4-2-3-11-23-21/h2-8,11,20H,9-10,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPACYKSXOVHJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methoxypiperidine with benzoyl chloride to form 4-(4-methoxypiperidin-1-yl)benzoyl chloride.

    Coupling with Piperazine: The benzoyl chloride intermediate is then reacted with 4-(pyridin-2-yl)piperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 1-[4-(4-hydroxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine.

    Reduction: Formation of 1-[4-(4-methoxypiperidin-1-yl)benzyl]-4-(pyridin-2-yl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (e.g., derivatives 5a–g ): These feature a 4-chlorobenzhydryl group instead of pyridin-2-yl and a benzoyl substituent (e.g., nitro, methoxy). The chlorobenzhydryl group enhances lipophilicity, while the pyridin-2-yl in the target compound may improve hydrogen bonding .
  • N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) : Shares a pyridin-2-yl group but incorporates a trifluoromethyl-benzoyl moiety, which increases metabolic stability and electron-withdrawing effects compared to the methoxypiperidin group .
  • 1-(2-Methoxyphenyl)-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazine (8) : Contains a methoxyphenyl group and a dihydronaphthalene chain, targeting serotonin (5-HT1A) and dopamine (D2) receptors. The target compound’s methoxypiperidin may reduce CNS penetration compared to this analog .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Reference
Target Compound 4-(4-Methoxypiperidin-1-yl)benzoyl, pyridin-2-yl Not reported (predicted cytotoxic) -
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Substituted benzoyl, 4-chlorobenzhydryl Cytotoxic (IC50: 1–10 µM)
8b (Trifluoromethyl-benzoyl derivative) Trifluoromethyl-benzoyl, pyridin-2-yl Cytotoxic (IC50: ~5 µM)
1-(2-Methoxyphenyl)piperazine (8) 2-Methoxyphenyl, dihydronaphthalene chain 5-HT1A antagonist (IC50: 2.0 nM)
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas trifluoromethyl groups (as in 8b ) resist metabolic degradation. This could shorten the target compound’s half-life .

Biological Activity

1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₃₁H₃₃N₇O₂
  • Molecular Weight : 509.6 g/mol
  • IUPAC Name : 4-[(4-methyl-1-oxidopiperazin-1-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide

The compound exhibits its biological activity primarily through interaction with various molecular targets, including:

  • eIF4A3 Inhibition : It has been studied as a selective inhibitor of eukaryotic initiation factor 4A3 (eIF4A3), which plays a critical role in mRNA translation. In vitro studies demonstrated that derivatives of this compound exhibited potent inhibitory effects on eIF4A3, leading to antitumor activity without significant toxicity .
  • Cannabinoid Receptor Modulation : Similar piperazine derivatives have shown potential as inverse agonists for the cannabinoid receptor type 1 (CB1), suggesting a possible pathway for anti-obesity treatments by modulating appetite and energy balance .

Biological Activity Overview

The biological activities of 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine can be summarized as follows:

Activity Description Reference
Antitumor Activity Demonstrated efficacy in inhibiting tumor growth via eIF4A3 inhibition.
CB1 Receptor Antagonism Potential for obesity treatment through modulation of appetite pathways.
ADMET Profiles Improved absorption, distribution, metabolism, excretion, and toxicity profiles.

Case Study 1: Antitumor Efficacy

In a study involving novel piperazine derivatives, compounds similar to 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine were evaluated for their antitumor properties. The results indicated that these compounds inhibited eIF4A3 effectively, resulting in reduced tumor cell viability and increased apoptosis in cancer cell lines .

Case Study 2: Modulation of Cannabinoid Receptors

Another study investigated the effects of piperazine-based compounds on CB1 receptors. The findings showed that these compounds could selectively bind to CB1 with high affinity, leading to a decrease in food intake and body weight in animal models without the psychiatric side effects commonly associated with traditional CB1 antagonists .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, coupling N-(4-methoxyphenyl)piperazine with a benzoyl chloride derivative (e.g., 4-(4-methoxypiperidin-1-yl)benzoyl chloride) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents in dichloromethane (DCM) . Intermediates are typically characterized by:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • X-ray crystallography to resolve structural ambiguities, particularly for verifying hydrogen bonding and crystal packing .

Q. What structural features influence the stability and reactivity of this compound under varying experimental conditions?

Methodological Answer:

  • Methoxy groups : Electron-donating methoxy substituents enhance solubility in polar solvents but may reduce oxidative stability.
  • Piperazine/pyridine rings : The basic nitrogen atoms in these moieties can participate in hydrogen bonding, affecting crystal packing and solubility. For instance, C–H⋯O hydrogen bonds stabilize supramolecular assemblies in solid-state structures .
  • Aroyl groups : Electron-withdrawing substituents on the benzoyl ring may increase susceptibility to nucleophilic attack. Stability under acidic/basic conditions should be tested via HPLC monitoring at varying pH (e.g., 1–13) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound, and what receptor targets are plausible?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors such as dopamine D2 or serotonin transporters , given the structural similarity to known piperazine-based ligands .
  • QSAR studies : Correlate substituent effects (e.g., methoxy position) with binding affinity using descriptors like logP , polar surface area , and H-bond donor/acceptor counts .
  • Target validation : Compare with analogs like 1-(4-fluorobenzyl)piperazine derivatives , which show kinase inhibition activity .

Q. How do conflicting crystallographic data on hydrogen bonding impact the interpretation of this compound’s bioactivity?

Methodological Answer:

  • Data contradiction analysis : For example, reports that 1-(2-fluorobenzoyl) derivatives form C–H⋯O bonds, while 1-(2-chlorobenzoyl) analogs exhibit disorder in the aroyl ring. Such discrepancies suggest:
    • Substituent electronegativity (F vs. Cl) alters electron density, affecting bond strength.
    • Use temperature-dependent XRD to assess thermal motion and disorder.
    • Cross-validate with DFT calculations (e.g., Gaussian 09) to model hydrogen bond energies .

Q. What strategies optimize the compound’s selectivity in receptor binding studies to minimize off-target effects?

Methodological Answer:

  • Structural diversification : Introduce bulky substituents (e.g., 4-trifluoromethylbenzyl ) to sterically block non-target receptors .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to differentiate target vs. off-target interactions.
  • Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.